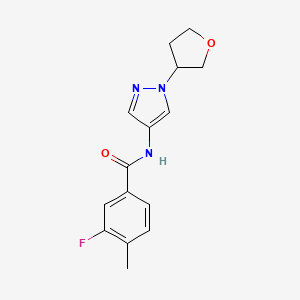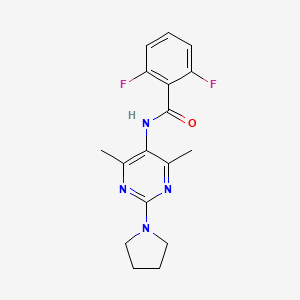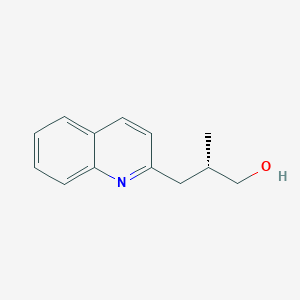![molecular formula C24H24FN7 B2876521 N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946298-05-1](/img/structure/B2876521.png)
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine, commonly known as 'DFP-10825', is a novel chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pteridine-based compounds and has shown promising results in various studies related to its biochemical and physiological effects.
作用機序
The mechanism of action of DFP-10825 involves its interaction with various receptors in the brain and other tissues. It has been shown to bind to the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the synapse. It also binds to the sigma-1 receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, inhibition of cancer cell growth, and modulation of the immune system. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using DFP-10825 in lab experiments is its ability to selectively target specific receptors, making it a useful tool for studying the function of these receptors. However, its complex synthesis method and high cost may limit its widespread use in research.
将来の方向性
There are several future directions for the research of DFP-10825. One of the areas of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. It may also have potential as a novel chemotherapeutic agent for the treatment of various types of cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of DFP-10825 involves a multi-step process that includes the reaction of 2,5-dimethylphenylamine with 4-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with piperazine in the presence of a catalyst to yield the final product, DFP-10825. The synthesis of this compound is challenging and requires expertise in organic chemistry.
科学的研究の応用
DFP-10825 has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to have a significant effect on the dopamine and norepinephrine systems, which are involved in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In cancer research, DFP-10825 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c1-16-3-4-17(2)20(15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-7-5-18(25)6-8-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAIIUDJVDHNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2876439.png)

![2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione](/img/structure/B2876443.png)
![5-[[3-(Hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2876444.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2876453.png)

![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)


![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)